Progranulin modulator-1 is synthesized through organic chemistry techniques and is classified as a small molecule drug candidate targeting the progranulin signaling pathway. It is important for research into potential treatments for diseases linked to progranulin deficiency, such as frontotemporal dementia and other neurodegenerative disorders.
The synthesis of progranulin modulator-1 involves several steps, including the formation of key intermediates through standard organic chemistry techniques. These methods typically include:
While specific proprietary details of the synthesis routes are not publicly disclosed, it is known that industrial production adheres to Good Manufacturing Practices (GMP) to ensure purity and consistency. The compound is produced in bulk and stored under controlled conditions to maintain stability.
Progranulin modulator-1 can undergo various chemical reactions:
Common reagents for these reactions may include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically performed under controlled temperatures and pH levels to achieve desired outcomes.
Progranulin modulator-1 enhances the secretion of progranulin from cells by interacting with specific receptors such as sortilin and the cation-independent mannose 6-phosphate receptor. This modulation leads to increased levels of progranulin in the extracellular space, thereby promoting cellular processes related to inflammation, survival, and repair. The compound's action can influence signaling pathways like MAPK/ERK and PI3K/Akt, which are critical for cell growth and function .
While specific physical properties of progranulin modulator-1 are not extensively documented, general characteristics can be inferred based on its chemical nature:
Experimental approaches often evaluate parameters such as topological polar surface area, fraction of sp3 hybridized carbon atoms, and number of rotatable bonds to assess drug-likeness .
Progranulin modulator-1 has potential applications in various scientific fields:
The ongoing research into this compound highlights its significance as a promising candidate for developing treatments aimed at restoring normal progranulin levels in various pathological conditions .
Progranulin (PGRN) is a 593-amino acid, cysteine-rich glycoprotein (~80 kDa when glycosylated) encoded by the GRN gene on chromosome 17q21. It contains 7.5 tandem repeats of a conserved cysteine-rich motif (CX₅₋₆CX₅CCX₈CCX₆CCXDX₂HCCPX₄CX₅₋₆C) separated by linker regions that serve as proteolytic cleavage sites [9] [10]. This unique structure enables PGRN to interact with diverse binding partners, underpinning its multifunctional roles:
Table 1: Pathological Consequences of PGRN Dysregulation
System | PGRN Deficiency | PGRN Excess |
---|---|---|
Central Nervous System | TDP-43 aggregation, Lysosomal dysfunction (FTD, NCL), Microglial senescence | Not disease-associated |
Peripheral Metabolism | Improved insulin sensitivity | Obesity, Insulin resistance, Adipose tissue inflammation |
Oncology | Not disease-associated | Tumor growth, Angiogenesis, Chemoresistance (e.g., breast cancer) |
PGRN’s dual roles in neurodegeneration and metabolism position it at a critical interface: Lysosomal failure in neurons and lipid dysregulation in microglia create a self-reinforcing pathological loop in conditions like FTD-GRN (caused by GRN mutations) and age-related disorders such as limbic-predominant TDP-43 encephalopathy (LATE) [1] [5] [9].
Progranulin Modulator-1 (PM-1) emerged from systematic efforts to address haploinsufficiency in GRN-linked FTD, where mutations reduce PGRN levels by 50–70%. Traditional strategies focused on replacing PGRN or boosting its expression:
PM-1 represents a novel class of orally bioavailable small molecules designed to enhance PGRN production through TFEB (transcription factor EB)-mediated lysosomal biogenesis. Unlike earlier approaches, PM-1 specifically targets microglial PGRN secretion without disrupting its proteolytic processing into granulins—peptides that may oppose full-length PGRN’s anti-inflammatory effects [9] [10].
Table 2: Therapeutic Modalities for PGRN Modulation
Approach | Mechanism | Representative Agents | Development Stage |
---|---|---|---|
Small Molecules | TFEB activation, miRNA inhibition | PM-1, SAHA, Bepridil | Preclinical/Phase I |
Monoclonal Antibodies | Sortilin blockade | Latozinemab (AL001) | Phase III (NCT04374136) |
Protein Replacement | BBB-penetrant PGRN delivery | DNL593 | Phase I (NCT05262023) |
Gene Therapy | GRN gene delivery | PR006, PBFT02, AVB-101 | Phase I/II (NCT04408625, NCT04747431) |
The rationale for PM-1 is threefold:
The therapeutic targeting of PGRN evolved alongside breakthroughs in understanding its pathogenic roles:
Paradigm shifts have shaped PM-1’s development:
Table 3: Key Milestones in PGRN Research and Therapeutic Development
Year | Milestone | Significance |
---|---|---|
2006 | GRN mutations linked to FTLD-TDP | Established PGRN deficiency as a cause of neurodegeneration |
2010 | Sortilin identified as a PGRN clearance receptor | Revealed mechanism for regulating extracellular PGRN levels |
2013 | PGRN characterized as an adipokine | Linked PGRN to obesity and insulin resistance |
2018 | Immuno-neurology concept formalized | Positioned microglial PGRN as a therapeutic target |
2020–2023 | Phase III trials of anti-sortilin antibodies (latozinemab) | Advanced translational PGRN modulation |
PM-1 builds upon these foundations by integrating lysosomal biology (TFEB activation), neuroimmunology (microglial targeting), and metabolic regulation (lipid metabolism) into a unified therapeutic strategy [5] [10].
Compounds Mentioned
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7